![molecular formula C14H19IO B13072551 ({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H19IO It consists of a benzene ring attached to a cyclohexyl group, which is further substituted with an iodomethyl group and an oxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene typically involves the reaction of cyclohexylmethanol with iodomethane in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate cyclohexylmethyl iodide, which then reacts with benzyl alcohol to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexylmethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of cyclohexylmethyl ketones or benzaldehydes.
Reduction: Formation of cyclohexylmethyl alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-chloro-2-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
- 1-chloro-3-({[1-(iodomethyl)cyclohexyl]oxy}methyl)benzene
Uniqueness
({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene is unique due to the presence of both an iodomethyl group and a cyclohexyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H19IO |
|---|---|
Molekulargewicht |
330.20 g/mol |
IUPAC-Name |
[1-(iodomethyl)cyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C14H19IO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI-Schlüssel |
XVMUFWWMVUUGDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CI)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


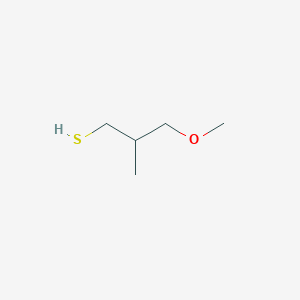
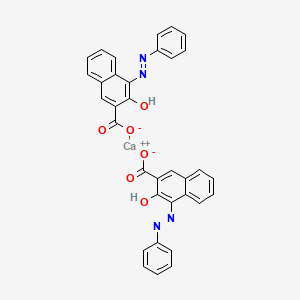
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
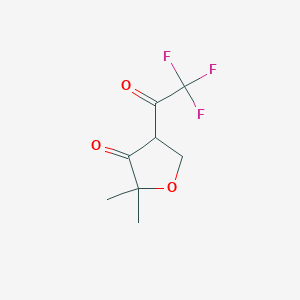
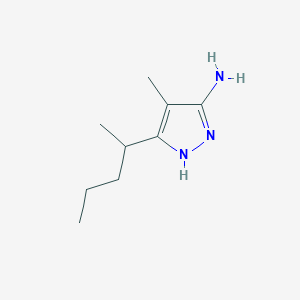
![6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
![tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13072506.png)
![3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072509.png)
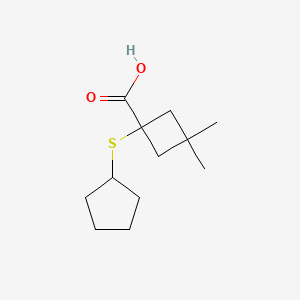


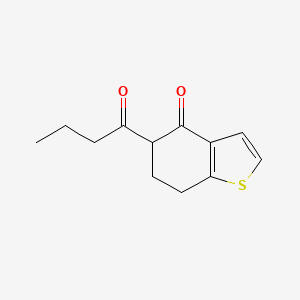
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
